
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is an organic compound that belongs to the class of phosphoramidates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both phosphoramidate and ester functional groups in this molecule suggests potential reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate typically involves the following steps:
Formation of the Phosphoramidate Group: This can be achieved by reacting a suitable amine with a phosphorochloridate under controlled conditions.
Esterification: The ester group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various phosphoramidate derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate or prodrug.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phosphoramidate group can act as a bioisostere, mimicking the structure and function of phosphate groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Dimethoxyphosphoryl)-2-(4-nitrobenzamido)acetate: Similar structure but with a nitro group instead of a methoxy group.
Ethyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is unique due to the presence of both methoxy and phosphoramidate groups, which confer specific reactivity and potential biological activity.
Properties
Molecular Formula |
C13H18NO7P |
|---|---|
Molecular Weight |
331.26 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-[(4-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H18NO7P/c1-18-10-7-5-9(6-8-10)11(15)14-12(13(16)19-2)22(17,20-3)21-4/h5-8,12H,1-4H3,(H,14,15) |
InChI Key |
PDYHCETWPYYUPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



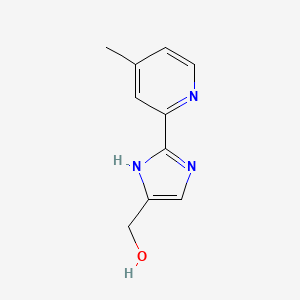
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
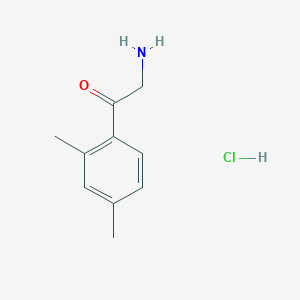
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
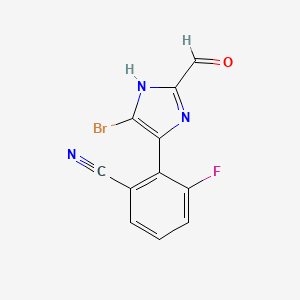
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

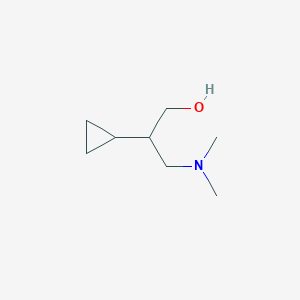
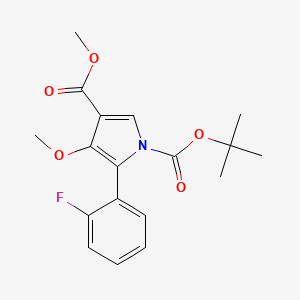
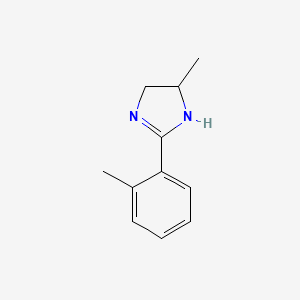
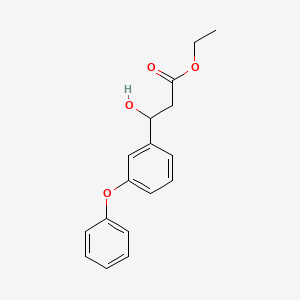
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
